molecular formula C14H12N2O2S B2413483 N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide CAS No. 865545-90-0

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide

Cat. No.: B2413483
CAS No.: 865545-90-0
M. Wt: 272.32
InChI Key: DFQKOINRIYNDJP-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide is a heterocyclic amide derivative that has garnered attention in various fields of research and industry

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide has a wide range of applications in scientific research:

Future Directions

The future research directions for a compound like “N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide” could involve further studies to understand its properties, potential applications, and biological activity. This could include testing the compound’s activity against various biological targets, studying its physical and chemical properties, and developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method includes the reaction of 2-aminothiophene-3-carbonitrile with 3-phenoxypropanoic acid under N-acylation conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives or other reduced forms of the cyano group.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide involves its interaction with various molecular targets and pathways. The compound’s thiophene ring and cyano group are crucial for its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-10-11-7-9-19-14(11)16-13(17)6-8-18-12-4-2-1-3-5-12/h1-5,7,9H,6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQKOINRIYNDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=C(C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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